Methyl thiazole-2-carboxylate

Physicochemical Properties Solubility Chromatography

Select methyl thiazole-2-carboxylate for reproducible synthetic routes. Its 2-position ester undergoes selective hydrolysis under mild conditions, enabling in-situ generation of thiazole-2-carboxylic acid. The lower logP (1.1) and aqueous solubility (2.7 mg/mL) ensure superior reversed-phase HPLC purification versus the ethyl analog. As a preferred nucleophilic partner for N-alkylation/acylation, it outperforms 4- and 5-carboxylate isomers. The distinct carbonyl IR doublet provides a conformational probe. For reliable coupling and C-H functionalization, do not substitute.

Molecular Formula C5H5NO2S
Molecular Weight 143.17 g/mol
CAS No. 55842-56-3
Cat. No. B1352461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl thiazole-2-carboxylate
CAS55842-56-3
Molecular FormulaC5H5NO2S
Molecular Weight143.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=CS1
InChIInChI=1S/C5H5NO2S/c1-8-5(7)4-6-2-3-9-4/h2-3H,1H3
InChIKeyYRMZUOPMHMPNPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Thiazole-2-Carboxylate (CAS 55842-56-3): Chemical Properties and Procurement Baseline


Methyl thiazole-2-carboxylate (CAS 55842-56-3), also known as methyl 1,3-thiazole-2-carboxylate, is a heterocyclic building block with the molecular formula C₅H₅NO₂S and a molecular weight of 143.17 g/mol [1]. It belongs to the thiazole class of compounds, characterized by a five-membered ring containing both sulfur and nitrogen atoms. As an ester derivative, it features a methyl carboxylate group at the 2-position of the thiazole ring, making it a key intermediate for further synthetic elaboration in medicinal chemistry and agrochemical research . The compound is commercially available as a solid at room temperature, typically with a purity of ≥95% , and is supplied by major vendors including Thermo Scientific Chemicals (formerly Alfa Aesar), Bide Pharm, and various research chemical suppliers. Its primary utility lies in its role as a versatile building block for the synthesis of more complex thiazole-containing pharmacophores, where the 2-position ester serves as a handle for functional group interconversion .

Why Methyl Thiazole-2-Carboxylate (CAS 55842-56-3) Cannot Be Simply Swapped with In-Class Analogs


Within the thiazole-2-carboxylate family, seemingly minor structural variations can significantly alter physicochemical properties, synthetic utility, and, by extension, research outcomes. For instance, substituting the methyl ester with an ethyl ester (Ethyl thiazole-2-carboxylate, CAS 14527-42-5) increases the molecular weight by ~14 Da (143.17 vs. 157.19 g/mol), reduces water solubility (from 2.7 mg/mL to 4.1 g/L reported for the ethyl analog), and shifts the boiling point from 211.7°C to 226.5°C . These differences directly impact reaction conditions, purification strategies (e.g., distillation vs. chromatography), and downstream compound properties. Furthermore, the position of the carboxylate group on the thiazole ring is critical. Moving the ester from the 2-position to the 4-position (e.g., methyl thiazole-4-carboxylate) fundamentally alters the molecule's electronic landscape, as the 2-position is directly adjacent to the electron-withdrawing nitrogen, influencing its reactivity in nucleophilic acyl substitution and metal-catalyzed cross-coupling reactions [1]. Therefore, assuming interchangeability without rigorous experimental validation introduces significant risk to synthetic route reproducibility and final product purity. The following section provides the quantitative evidence underpinning these differentiation points.

Quantitative Differentiation of Methyl Thiazole-2-Carboxylate (CAS 55842-56-3) Against Key Comparators


Physicochemical Property Differences vs. Ethyl Thiazole-2-Carboxylate

Methyl thiazole-2-carboxylate exhibits distinct physicochemical properties compared to its common analog, ethyl thiazole-2-carboxylate. The methyl ester has a lower boiling point (211.7±23.0 °C) and a lower logP value (XLogP3-AA 1.1) compared to the ethyl ester (boiling point 226.5±23.0 °C; ACD/LogP 1.35), indicating lower lipophilicity [1]. These differences impact solubility, with the methyl ester having a measured aqueous solubility of 2.7 mg/mL . This is notably different from the ethyl analog's solubility of 4.1 g/L at 25°C, a metric that is crucial for aqueous reaction conditions or biological assay design .

Physicochemical Properties Solubility Chromatography

Reactivity Hierarchy in Electrophilic Aromatic Substitution vs. 4- and 5-Substituted Isomers

Computational studies on the reactivity of thiazole derivatives have established a clear hierarchy for electrophilic attack at the pyridine nitrogen atom: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles [1]. This ranking is based on calculated Fukui functions, where electron-donor substituents enhance reactivity at the N-site via resonance effects. As a 2-substituted thiazole, methyl thiazole-2-carboxylate is positioned at the top of this reactivity scale, making it a more nucleophilic partner in certain electrophilic reactions compared to its 4- and 5-substituted isomers.

Reactivity Electrophilic Substitution Synthetic Strategy

Rotameric Equilibrium in Thiazole-2-Carboxylate Esters

An infrared (IR) spectroscopic study of a series of alkyl thiazole-2-carboxylates, including the methyl ester, revealed well-resolved doublets in the carbonyl stretching region (νC=O) arising from distinct rotational isomers (O,S-anti-s-trans and O,S-syn-s-trans) [1]. The study noted 'small, but systematic, differences between the methyl esters,' indicating that the size of the ester alkyl group subtly influences the rotameric population distribution [1]. This behavior is not expected to be identical for 4- or 5-substituted carboxylate analogs, where the proximity of substituents introduces steric and electronic perturbations that would alter the rotameric landscape. Furthermore, the ethyl ester analog (e.g., ethyl thiazole-2-carboxylate) was prepared in the same study, confirming that the alkyl chain length affects the relative intensities of the carbonyl bands [1].

Conformational Analysis Infrared Spectroscopy Rotational Isomerism

Predicted pKa Value and Implications for Functional Group Interconversion

The predicted acid dissociation constant (pKa) for methyl thiazole-2-carboxylate is 0.29 ± 0.10, which reflects the enhanced acidity of the thiazole ring protonated form . This value is notably different from the pKa of 5-methylthiazole-2-carboxylic acid (pKa = 0.65 ± 0.10) , demonstrating how even a remote methyl substituent alters the electronic environment of the ring nitrogen. While the pKa of the parent ester does not directly dictate hydrolysis rates, it serves as an indicator of the ring's electron-withdrawing character, which influences the stability of the ester towards nucleophilic attack. Compared to more electron-rich thiazoles, the 2-carboxylate substitution lowers the pKa, making the ring less basic and potentially more resistant to electrophilic side reactions during functional group transformations.

Acidity pKa Ester Hydrolysis

Application Scenarios Where Methyl Thiazole-2-Carboxylate (CAS 55842-56-3) Outperforms Analogs


Synthesis of 2-Substituted Thiazole Pharmacophores Requiring Mild Ester Hydrolysis

The low predicted pKa of the conjugate acid (0.29) and the methyl ester's susceptibility to mild hydrolysis conditions make it an ideal candidate for generating thiazole-2-carboxylic acid in situ or during a late-stage deprotection step. This is supported by the compound's role as a 'versatile intermediate for pharmaceutical research' . The methyl ester's lower boiling point (211.7°C) compared to the ethyl analog (226.5°C) also facilitates its removal by evaporation after hydrolysis, simplifying work-up procedures [1].

Nucleophilic Acyl Substitution and Metal-Catalyzed Cross-Coupling Reactions

The established reactivity hierarchy (2-substituted > 5-substituted > 4-substituted) positions methyl thiazole-2-carboxylate as a preferred nucleophilic partner for electrophilic attacks at the pyridine nitrogen [2]. This makes it a superior starting material for reactions where N-alkylation or N-acylation is a key step. Additionally, the 2-carboxylate group can serve as a directing group for metal-catalyzed C-H functionalization of the thiazole ring, a strategy less effective with 4- or 5-carboxylate isomers due to differences in coordination geometry and electronic effects.

Conformational Studies Requiring Well-Defined Rotameric Signatures

For researchers investigating molecular conformation, methyl thiazole-2-carboxylate provides a well-characterized spectroscopic fingerprint. The clear doublet in the carbonyl IR region, arising from O,S-anti-s-trans and O,S-syn-s-trans rotamers, offers a sensitive probe for studying environmental effects on conformational equilibria [3]. This specific pattern is unique to the 2-carboxylate class and can be used to monitor interactions in solution or with biological targets.

Preparative Chromatography with Aqueous Mobile Phases

The measured aqueous solubility of 2.7 mg/mL and a lower logP (XLogP3-AA 1.1) compared to the ethyl analog (LogP 1.35) [1] indicate that methyl thiazole-2-carboxylate will exhibit better compatibility with reversed-phase HPLC systems using water/acetonitrile or water/methanol gradients. This facilitates its purification from more hydrophobic reaction byproducts, a critical advantage in high-throughput synthesis and medicinal chemistry workflows.

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